molecular formula C24H19ClN2O2 B7711846 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7711846
M. Wt: 402.9 g/mol
InChI Key: UJVREJBSCMBISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CQMA and belongs to the class of quinoline-based compounds. CQMA has been studied for its potential use in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of CQMA involves the inhibition of various enzymes and proteins that are essential for the survival of cancer cells and infectious agents. CQMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
CQMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of infectious agents. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using CQMA in lab experiments is its potent activity against cancer cells and infectious agents. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects on other enzymes and proteins, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of CQMA. One area of research is the development of novel derivatives of CQMA with improved activity and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CQMA in vivo. Additionally, the potential use of CQMA in combination with other drugs for the treatment of cancer and infectious diseases should be explored.

Synthesis Methods

The synthesis of CQMA involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-3-((m-tolyl)methyl)quinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CQMA. The synthesis method has been optimized to obtain a high yield of CQMA with high purity.

Scientific Research Applications

CQMA has been studied extensively for its potential use in treating cancer. Studies have shown that CQMA can induce apoptosis in cancer cells by activating the caspase pathway. CQMA has also been studied for its potential use in treating infectious diseases such as malaria and tuberculosis. It has been shown to have potent antimalarial and antimycobacterial activity.

properties

IUPAC Name

3-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-6-4-10-21(12-16)27(24(29)18-8-5-9-20(25)14-18)15-19-13-17-7-2-3-11-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVREJBSCMBISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide

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